molecular formula C13H11N3O B8075812 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one

Cat. No. B8075812
M. Wt: 225.25 g/mol
InChI Key: OKPAQVDUXXJLBG-UHFFFAOYSA-N
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Description

“1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, consists of a pyrrolo[2,3-b]pyridine nucleus . This nucleus can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one”, involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one”, involve further development and optimization of these compounds for cancer therapy . These derivatives have been reported to have potent activities against FGFR1, 2, and 3, making them promising candidates for the treatment of various cancers .

properties

IUPAC Name

1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPAQVDUXXJLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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